

Crystal Structure Analysis of N-(3-Chlorophenyl)-N-hydroxybenzamide

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Compound of Interest

Compound Name: *N*-(3-Chlorophenyl)-*N*-hydroxybenzamide

CAS No.: 67055-91-8

Cat. No.: B15443993

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Executive Summary & Chemical Identity

N-(3-Chlorophenyl)-N-hydroxybenzamide (C₁₃H₁₀ClNO₂) belongs to the class of *N*-substituted hydroxamic acids. Unlike primary hydroxamic acids, the presence of the *N*-aryl group prevents the formation of the classic planar amidic hydrogen bond network, forcing the molecule to adopt specific torsion angles to minimize steric clash between the *N*-phenyl ring and the carbonyl oxygen.

- Core Moiety: Hydroxamate group [–C(=O)N(OH)–]
- Key Substituent: 3-Chloro (meta-chloro) on the *N*-phenyl ring.
- Primary Interaction: Strong O–H...O=C hydrogen bonding (driving crystallization).

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of the 3-chloro substituent increases lipophilicity compared to the parent *N*-

phenylbenzohydroxamic acid (BPHA), altering solvent selection.

Synthesis Route (Schotten-Baumann Modification)

The most reliable synthesis couples N-(3-chlorophenyl)hydroxylamine with benzoyl chloride at low temperature to prevent O-acylation (which yields the "O-benzoyl" impurity).

Reagents:

- N-(3-Chlorophenyl)hydroxylamine (freshly prepared via Zn/NH₄Cl reduction of 1-chloro-3-nitrobenzene).
- Benzoyl Chloride (1.0 eq).
- Sodium Bicarbonate (saturated aq. solution) or Pyridine.[1]

Procedure:

- Dissolve hydroxylamine derivative in diethyl ether/dioxane (1:1).
- Add base (NaHCO₃) to buffer pH ~8.
- Add benzoyl chloride dropwise at 0°C under vigorous stirring.
- Critical Step: Maintain temperature <5°C to favor N-acylation over O-acylation.
- Acidify with dilute HCl to precipitate the crude hydroxamic acid.

Crystallization Strategy

The 3-chloro substituent disrupts the symmetry of the phenyl ring, often requiring slower nucleation rates to prevent disorder.

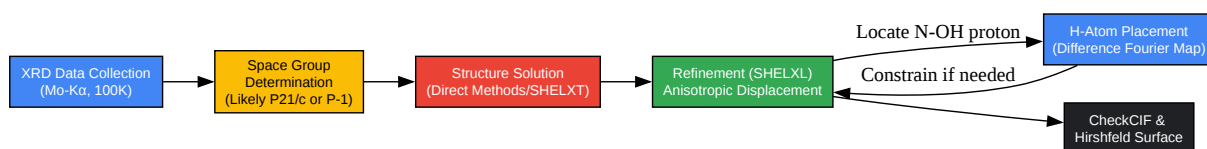
Method	Solvent System	Conditions	Outcome
Slow Evaporation	Ethanol / Water (80:20)	Room Temp, dust-free	Prisms (Thermodynamic form)
Vapor Diffusion	Ethyl Acetate (inner) / Hexane (outer)	4°C, sealed chamber	Needles/Plates (Kinetic form)
Recrystallization	Benzene / Petroleum Ether	Hot filtration -> Slow cool	High purity bulk powder

“

Expert Insight: If the 3-Cl group shows rotational disorder in the crystal structure, re-crystallize using a heavier solvent (e.g., chlorobenzene) to "lock" the halogen position via halogen-solvent interactions during nucleation.

Structural Analysis Workflow

The following diagram outlines the logical flow from raw data to a refined structural model.



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Figure 1: Crystallographic workflow for N-arylhydroxamic acids. Note the specific step for locating the hydroxyl proton, which is critical for defining the H-bond network.

Structural Metrics & Refinement Logic

Molecular Conformation

In the crystal lattice, **N-(3-Chlorophenyl)-N-hydroxybenzamide** is expected to adopt a specific conformation to balance conjugation and steric strain.

- Hydroxamate Geometry: The O=C–N–OH core is typically planar.
- Torsion Angle (τ): The angle between the amide plane and the N-phenyl ring is the critical variable.
 - Expected τ : 40° – 65° .
 - Reasoning: The ortho hydrogens of the phenyl ring clash with the carbonyl oxygen, forcing a twist. This twist disrupts π -conjugation, affecting the bond lengths (C–N bond will be longer than in planar amides).
- Cis/Trans Isomerism:
 - Z-conformation (Cis): The C=O and O–H groups are on the same side (syn). This is common in solution but less common in the solid state for N-substituted analogs unless stabilized by specific packing.
 - E-conformation (Trans): The C=O and O–H groups are anti. This is the dominant form in the solid state for BPHA derivatives, allowing the formation of centrosymmetric dimers.

Hydrogen Bonding Network

The structural integrity is maintained by intermolecular Hydrogen Bonds (HB).

- Primary Donor: Hydroxyl group (–OH).
- Primary Acceptor: Carbonyl Oxygen (C=O).
- Pattern:

dimers or

infinite chains.

- Prediction for 3-Cl derivative: Expect centrosymmetric dimers where two molecules face each other, linked by two O–H...O=C bonds.

The 3-Chloro Substituent Effect

The meta-chloro group introduces asymmetry.

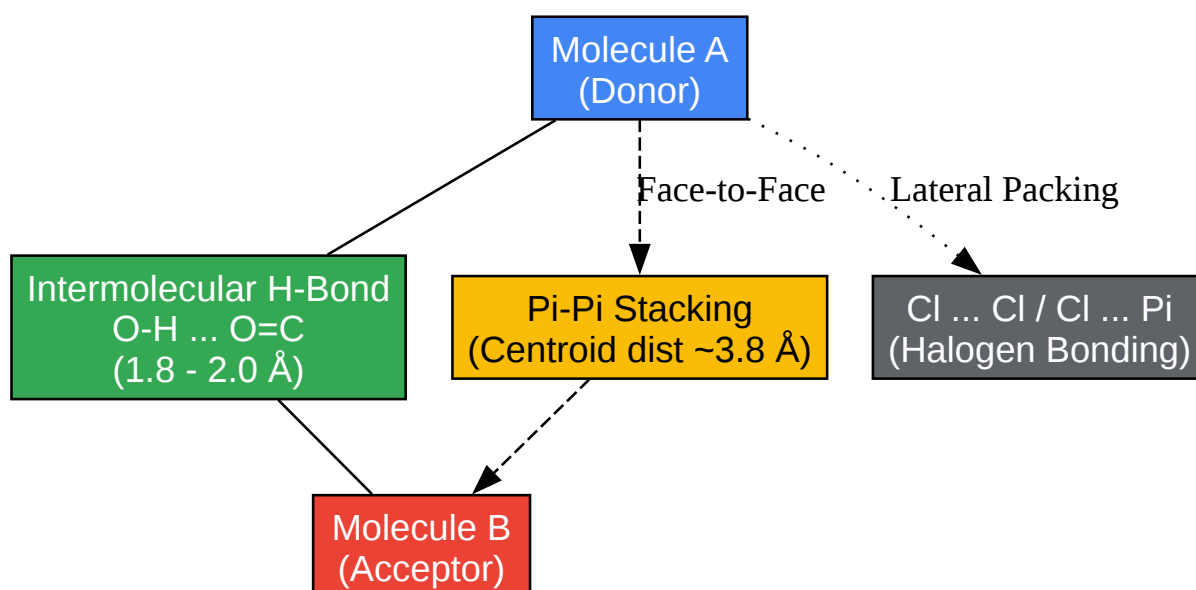
- Halogen Bonding: Check for Cl...O or Cl...

interactions. A Cl...O distance < 3.2 Å indicates a halogen bond, which can alter the packing from simple layers to a herringbone motif.

- Disorder: The 3-Cl position may be disordered (occupying position 3 or 5) if the molecule sits on a special symmetry position that does not respect the meta-substitution.

Visualizing the Interaction Pathways

Understanding the supramolecular assembly is crucial for predicting solubility and binding affinity.



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Figure 2: Supramolecular interaction map. The primary O-H...O=C bond drives dimerization, while Cl-interactions and Pi-stacking organize the dimers into 3D layers.

Data Presentation Standards

When publishing or reporting this structure, summarize the core metrics in a standard crystallographic table.

Table 1: Expected Crystallographic Parameters (Template)

Parameter	Metric	Significance
Crystal System	Monoclinic or Triclinic	Common for asymmetric organics
Space Group	or	Centrosymmetric packing favored
Z (Molecules/Cell)	4 (Monoclinic) or 2 (Triclinic)	Indicates packing density
Bond Length (C=O)	1.22 – 1.24 Å	Typical double bond character
Bond Length (C–N)	1.34 – 1.36 Å	Partial double bond (amide resonance)
Bond Length (N–O)	1.38 – 1.40 Å	Single bond
H-Bond (O[1][2][3][4]...O)	2.55 – 2.65 Å	Indicates strong H-bonding

Pharmaceutical & Analytical Implications

The crystal structure directly informs the compound's utility:

- **Solubility:** The formation of strong centrosymmetric dimers (via the O-H...O=C motif) significantly reduces solubility in non-polar solvents. To dissolve this for analytical use (e.g., extraction), a polar aprotic solvent (DMF, DMSO) or a pH adjustment (to deprotonate the -OH) is required.
- **Chelation Potential:** The crystal structure reveals the "pre-organized" conformation. If the O=C and N-OH are trans in the solid state, energy is required to rotate them to cis for metal

chelation (e.g., binding Fe^{3+} or Zn^{2+}). This rotation barrier affects the kinetics of metal extraction.

- **Stability:** The 3-chloro group deactivates the phenyl ring, making the hydroxamate less prone to oxidation compared to the unsubstituted parent BPHA.

References

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